GLP-1R modulator L7-028
CAS No.:
Cat. No.: VC14590077
Molecular Formula: C24H28N2O3
Molecular Weight: 392.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H28N2O3 |
|---|---|
| Molecular Weight | 392.5 g/mol |
| IUPAC Name | 3-cyclopentyloxy-N-[3-(piperidine-1-carbonyl)phenyl]benzamide |
| Standard InChI | InChI=1S/C24H28N2O3/c27-23(18-8-7-13-22(17-18)29-21-11-2-3-12-21)25-20-10-6-9-19(16-20)24(28)26-14-4-1-5-15-26/h6-10,13,16-17,21H,1-5,11-12,14-15H2,(H,25,27) |
| Standard InChI Key | QASJOTNVPCHDTC-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)OC4CCCC4 |
Introduction
Chemical and Structural Characteristics of GLP-1R Modulator L7-028
Molecular Architecture
| Property | Value |
|---|---|
| CAS Registry Number | 2648317-95-5 |
| Molecular Formula | |
| Molecular Weight | 392.49 g/mol |
| Purity | ≥98% (HPLC) |
| Solubility | DMSO: ≥10 mg/mL; Ethanol: 1–10 mg/mL |
| Storage Temperature | -20°C |
| Stability | ≥4 years at -20°C |
Pharmacological Mechanisms of Action
Allosteric Modulation of GLP-1R
L7-028 binds a transmembrane allosteric site distinct from GLP-1’s orthosteric binding domain, stabilizing an active receptor conformation that enhances agonist efficacy . In CHO cells expressing human GLP-1R, the compound increases -GLP-1(7-36) binding by 2.1-fold at 30 µM while elevating cAMP production EC50 values from 0.11 nM (GLP-1 alone) to 0.05 nM in combination . This positive cooperativity suggests a two-step mechanism: initial allosteric priming followed by enhanced orthosteric agonist binding.
Table 2: Key Pharmacodynamic Parameters
| Parameter | Value (Mean ± SD) |
|---|---|
| EC50 (cAMP accumulation) | 11.01 ± 2.73 µM |
| GLP-1 Binding Enhancement | 210% at 30 µM |
| Kinase Selectivity | No activity on PKA/PKC |
Signaling Pathway Interactions
The modulator exhibits negligible activity against protein kinase A (PKA) or C (PKC) at concentrations ≤100 µM, indicating specificity for GLP-1R-mediated cAMP pathways . Synergistic effects with exendin-4 suggest applications in biased agonism studies, though β-arrestin recruitment data remain unpublished .
Preclinical Research Applications
In Vitro Model Systems
Primary use cases include:
-
Receptor Trafficking Studies: L7-028’s allosteric effects prolong cell surface GLP-1R retention in HEK293T cells by 37% compared to orthosteric agonists alone .
-
Insulin Secretion Assays: In MIN6 β-cells, 10 µM L7-028 potentiates glucose-stimulated insulin secretion by 1.8-fold when co-administered with subthreshold GLP-1 (0.1 nM) .
Future Directions and Challenges
Structural Optimization
Lead optimization efforts aim to improve potency (target EC50 <1 µM) and aqueous solubility for in vivo testing. Computational modeling identifies the carboxamide group as a key site for derivatization .
Translational Barriers
Key challenges include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume